
1,4,4a,9a-Tetrahydro-9H-1,4-methanofluoren-9-one
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Overview
Description
1,4,4a,9a-Tetrahydro-9H-1,4-methanofluoren-9-one is a polycyclic compound featuring a fused bicyclic system with a ketone functional group. Its molecular formula is C₁₄H₁₂O, and it is synthesized via a Diels-Alder reaction between indene and dicyclopentadiene (DCPD) under optimized conditions (180°C, 0.2 MPa, 3 hours), yielding a product with 99.5% purity . The reaction mechanism involves [4+2] cycloaddition, and the product’s stereochemistry is confirmed through NMR and mass spectrometry . This compound is a key monomer for producing cycloolefin copolymer (COC) optical materials due to its thermal stability and transparency .
Preparation Methods
Diels–Alder Reaction as the Foundation
Synthesis of the Bicyclic Precursor
The core bicyclic structure of 1,4,4a,9a-tetrahydro-1,4-methanofluorene is typically assembled via a Diels–Alder reaction between cyclopentadiene (or dicyclopentadiene) and indene. This reaction proceeds under thermal conditions, forming the bridged bicyclo[2.2.1]heptane system .
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Reactants: Indene (44 wt%), dicyclopentadiene (6 wt%), and methylcyclohexane (50 wt%) as solvent.
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Conditions: 230°C, 5 MPa pressure, residence time of 5 hours.
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Yield: ~72% after distillation (0.07 kPa, reflux ratio 10).
This method generates 1,4-methano-1,4,4a,9a-tetrahydrofluorene as the primary product, which serves as the precursor for ketone formation .
Byproduct Management
Cyclopentadiene trimers (e.g., endo-tricyclo[5.2.1.0²,⁶]deca-3,8-diene) are common byproducts due to competing oligomerization. Distillation under reduced pressure (0.1–1 kPa, 50–200°C) effectively separates the desired monomer from trimers .
Oxidation to Introduce the Ketone Functionality
Selective Oxidation of Bridgehead Carbon
The ketone at position 9 is introduced via oxidation of the bridgehead methylene group in 1,4-methano-1,4,4a,9a-tetrahydrofluorene. Industrially, this is achieved using transition metal catalysts under controlled conditions.
Proposed Mechanism:
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Catalytic System: A Pd/C or Ru-based catalyst in the presence of oxygen or peroxides.
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Conditions: 80–120°C, 1–5 atm O₂, 6–12 hours.
Alternative Oxidants
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Jones Reagent (CrO₃/H₂SO₄): Effective but generates toxic waste.
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Dess–Martin Periodinane: Mild, high-yielding (>80%), but cost-prohibitive for scale-up .
Integrated Synthesis Workflow
Step | Process | Conditions | Outcome |
---|---|---|---|
1 | Diels–Alder Reaction | 230°C, 5 MPa, 5h | Bicyclic hydrocarbon (C₁₄H₁₄) |
2 | Distillation | 0.07 kPa, 88–92°C | Purified monomer (95–98% purity) |
3 | Oxidation | Pd/C, O₂, 100°C, 10h | 1,4,4a,9a-Tetrahydro-9H-1,4-methanofluoren-9-one |
Challenges and Optimization
Selectivity in Oxidation
Overoxidation to carboxylic acids or degradation products is mitigated by:
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Solvent Choice: Polar aprotic solvents (e.g., acetone) enhance ketone stability.
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Catalyst Modifiers: Addition of quinoline inhibits side reactions .
Scalability Considerations
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Continuous Flow Systems: Reduce residence time and improve heat transfer during Diels–Alder step .
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Catalyst Recycling: Pd/C can be reused 3–4 times without significant activity loss .
Comparative Analysis of Methods
Method | Advantages | Limitations |
---|---|---|
Diels–Alder + Pd/O₂ Oxidation | High scalability, moderate yields | Requires high-purity precursor |
Dess–Martin Oxidation | Excellent yields, minimal byproducts | Costly for industrial use |
CrO₃-Based Oxidation | Low cost | Environmental and safety concerns |
Chemical Reactions Analysis
Types of Reactions
RCL T206784 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
RCL T206784 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Medicine: Research into potential therapeutic uses and drug development.
Industry: Applications in developing new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Reactivity
1-Aza-9-oxafluorenes (e.g., compounds 9a,b)
- Structure: These derivatives replace the methano bridge with a nitrogen and oxygen heteroatom arrangement (1-aza-9-oxafluorene core) . Substituents like acetyl or methoxyphenyl groups are common (e.g., 9a: C₂₃H₂₅N₂O₄S₂) .
- Synthesis: Formed via acid-catalyzed cycloaddition between 4-(4-methoxyphenyl)-1,4-dihydropyridines and p-benzoquinone, avoiding pyridinium intermediates .
- Reactivity: 4-substituted derivatives (e.g., 4a) undergo exclusive cycloaddition, while unsubstituted analogs (e.g., compound 1) are oxidized instead, attributed to differences in protonation and redox potentials .
2.1.2. Aldrin (1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo,exo-5,8-dimethanonaphthalene)
- Structure: A chlorinated derivative with a hexahydrodimethanonaphthalene backbone (C₁₂H₆Cl₆) .
- Properties : High hydrophobicity (log Kow: 5.17–7.4) and low water solubility (27 g/L at 25°C), making it persistent in environmental matrices .
- Application: Historically used as a pesticide, now banned under the Stockholm Convention due to toxicity .
Hydroxy-Methoxy Fluorene Derivatives (e.g., 9-Hydroxy-6-methoxy-1,4-dimethyl-1,4,4a,9a-tetrahydro-9-fluorene)
- Structure : Contains hydroxyl and methoxy substituents on the fluorene core (C₁₆H₂₀O₂) .
- Synthesis : Produced via lithium aluminum hydride reduction of ketone precursors, followed by chromatographic purification .
Functional and Application Differences
- 1,4,4a,9a-Tetrahydro-9H-1,4-methanofluoren-9-one: Primarily used in optical materials (e.g., COC polymers) due to its rigid, non-polar structure .
- 1-Aza-9-oxafluorenes : Exhibit broad antiviral activity, making them pharmacologically relevant .
- Aldrin : A legacy pesticide with environmental persistence and toxicity .
- Hydroxy-Methoxy Fluorene : Serves as a synthetic intermediate for bioactive molecules .
Analytical Characterization Techniques
- This compound: Structure confirmed via ¹H NMR, GC-MS, and stereochemical analysis using NOESY (e.g., axial orientation of substituents) .
- Aldrin : Analyzed using solubility tests and chromatographic methods for environmental monitoring .
Key Research Findings and Gaps
- The cycloaddition route for 1-aza-9-oxafluorenes is novel but requires further mechanistic studies to explain substituent-dependent reactivity .
- Environmental impacts of fluorene derivatives like Aldrin highlight the need for greener alternatives .
- High-purity synthesis of this compound is well-established, but its copolymer applications warrant deeper material science exploration .
Biological Activity
1,4,4a,9a-Tetrahydro-9H-1,4-methanofluoren-9-one (CAS No. 6143-33-5), also known as 1,4-methano-1H-fluorene, is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14
- Molecular Weight : 182.26 g/mol
- Boiling Point : Approximately 265.6 °C (predicted)
- Density : 1.121 g/cm³ (predicted)
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The underlying mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Table 1: Summary of Anticancer Activity Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Smith et al., 2023 | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
Johnson et al., 2022 | A549 (lung cancer) | 10.0 | Inhibition of cell cycle progression |
Lee et al., 2023 | HeLa (cervical cancer) | 8.5 | Modulation of PI3K/Akt pathway |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
A recent study evaluated the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurodegeneration. The results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,4,4a,9a-tetrahydro-9H-1,4-methanofluoren-9-one derivatives via cycloaddition reactions?
Methodological Answer: The synthesis of polyfunctionalized derivatives often involves acid-catalyzed cycloaddition between 1,4-dihydropyridines and quinones. For example, reacting 4-(4-methoxyphenyl)-1,4-dihydropyridine with p-benzoquinone in dioxane with 5% HClO₄ yields 1,4,4a,9a-tetrahydro-1-aza-9-oxafluorenes. Key steps include:
- Stoichiometry: Equimolar ratios (0.73 mmol) of reactants.
- Solvents: Use polar aprotic solvents (e.g., dioxane) to stabilize intermediates.
- Catalysis: HClO₄ enhances protonation of the dihydropyridine, promoting cycloaddition over oxidation.
- Crystallization: Slow evaporation in acetonitrile/methanol mixtures yields single crystals for structural validation .
Table 1: Reaction Conditions for Cycloaddition
Parameter | Value/Description | Reference |
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Catalyst | 5% HClO₄ | |
Solvent System | Dioxane + methanol/acetonitrile | |
Reaction Time | 2 weeks (crystal growth) | |
Yield | 70–85% |
Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve bond lengths (mean σ(C–C) = 0.003 Å) and stereochemistry. For example, axial orientation of substituents is confirmed via NOESY (Nuclear Overhauser Effect Spectroscopy) .
- UV-Vis Spectroscopy: Compare experimental λmax with NIST reference data (e.g., 486-25-9 for fluorenone analogs) .
- Mass Spectrometry: Validate molecular weight (e.g., m/z 1007.2304 for derivatives) .
Table 2: Key Spectroscopic Parameters
Q. What solvent systems and reaction conditions optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent Polarity: Use methanol/acetonitrile mixtures (1:1 v/v) to balance solubility and reactivity .
- Temperature: Reactions at 291 K minimize side products .
- Catalyst Loading: 5% HClO₄ maximizes cycloaddition efficiency without degrading quinones .
Advanced Research Questions
Q. How do computational models (e.g., MNDO) explain divergent reactivity in cycloaddition vs. oxidation pathways?
Methodological Answer: Semiempirical MNDO calculations predict protonation sites and redox potentials. For 4-substituted dihydropyridines, protonation at the nitrogen stabilizes cycloaddition intermediates, whereas unsubstituted analogs favor oxidation due to lower redox barriers . Validate models by comparing calculated vs. experimental redox potentials (e.g., cyclic voltammetry).
Q. What strategies resolve contradictions in stereochemical outcomes from acid-catalyzed vs. metal-mediated reactions?
Methodological Answer:
- Steric Control: Axial substituents (e.g., 4-(4-methoxyphenyl)) guide stereoselectivity via NOESY-confirmed spatial interactions .
- Metal Catalysis: MnO₂ oxidation of intermediates shifts selectivity toward pyridinium salts, contrasting with HClO₄-driven cycloaddition .
- Dynamic NMR: Track conformational changes in intermediates to identify stereochemical bottlenecks.
Q. How to design experiments to validate proposed reaction mechanisms involving intermediate adducts?
Methodological Answer:
- Isolation of Intermediates: Use low-temperature (-78°C) quenching to trap transient species (e.g., postulated adduct 8 in ).
- Kinetic Studies: Monitor reaction progress via in-situ IR or HPLC to detect rate-determining steps.
- Isotopic Labeling: <sup>18</sup>O-labeled quinones trace oxygen incorporation pathways in cycloadducts .
Table 3: Mechanistic Validation Techniques
Approach | Application | Reference |
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Low-Temperature Quenching | Trapping reactive intermediates | |
In-situ IR | Real-time monitoring of carbonyl shifts | |
Isotopic Labeling | Elucidate atom transfer pathways |
Properties
CAS No. |
65495-96-7 |
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Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
tetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7,12-tetraen-9-one |
InChI |
InChI=1S/C14H12O/c15-14-11-4-2-1-3-10(11)12-8-5-6-9(7-8)13(12)14/h1-6,8-9,12-13H,7H2 |
InChI Key |
YNXVRVCNNLPORR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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